molecular formula C10H14N2O6 B12391065 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

Cat. No.: B12391065
M. Wt: 258.23 g/mol
InChI Key: XSSHSCHXEASHQU-UTGCGDCFSA-N
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Description

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione is a compound known for its significant role in various biochemical processes It is a derivative of uridine, a nucleoside that is a component of RNA

Preparation Methods

The synthesis of 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione typically involves the reduction of uridine. The process includes the use of specific reagents and conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis techniques to ensure the compound’s purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione has numerous scientific research applications. It is used in the study of RNA modifications and their effects on gene expression. In medicine, it is explored for its potential as a therapeutic agent in treating various diseases, including cancer . In industry, it is used in the synthesis of other nucleoside analogs and related compounds .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in RNA synthesis and modification. It acts as an inhibitor of certain enzymes, thereby affecting the biochemical pathways and processes within the cell . This inhibition can lead to changes in gene expression and cellular function.

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-17-6-3-12(10(16)11-9(6)15)8-2-5(14)7(4-13)18-8/h3,5,7-8,13-14H,2,4H2,1H3,(H,11,15,16)/t5?,7-,8-/m1/s1

InChI Key

XSSHSCHXEASHQU-UTGCGDCFSA-N

Isomeric SMILES

COC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)O

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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